[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
Preparation Methods
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate can be synthesized through various synthetic routes. One common method involves the selective hydrolysis of steroidal esters by malt enzyme . Another method includes the synthesis of 17α,19-dihydroxyprogesterone and 17α-hydroxy-19-norprogesterone . Industrial production methods typically involve the use of isopropenyl acetate and gestonorone .
Chemical Reactions Analysis
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate has been found to consistently inhibit ovulation at an oral dosage of 10 mg/day in combination with 50 μg/day oral ethinylestradiol . It has weak or no endometrial effects at an oral dosage of 100 mg/day, but full endometrial secretory transformation occurs at 220 mg/day . This compound has been evaluated for its potential as a human aromatase inhibitor . It is also used in scientific research to study the effects of synthetic progestogens .
Mechanism of Action
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate exerts its effects by binding to progesterone receptors in the body. This binding inhibits ovulation and induces changes in the endometrium . The molecular targets and pathways involved include the progesterone receptor and related signaling pathways .
Comparison with Similar Compounds
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate is similar to other progestins such as gestonorone caproate and gestronol . it has unique properties, such as its ability to inhibit ovulation consistently at specific dosages . Other similar compounds include 17α-hydroxy-19-norprogesterone and 17α-hydroxy-19-norpregn-4-ene-3,20-dione .
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
MTSLFKWJINJVBO-CIQOUTPZSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@H]34)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C |
Origin of Product |
United States |
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